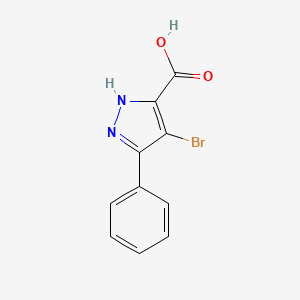

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid

Overview

Description

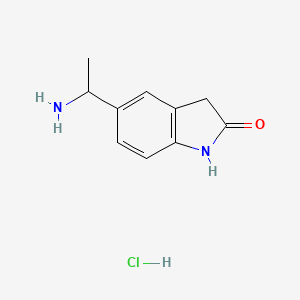

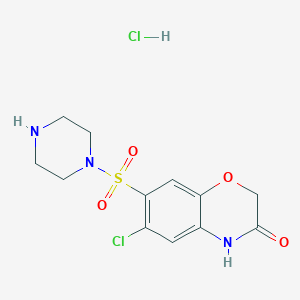

4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound with the molecular formula C10H7BrN2O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of this compound comprises of a pyrazole ring attached to a phenyl ring and a carboxylic acid group . The average mass of the molecule is 267.079 Da and the monoisotopic mass is 265.969086 Da .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis

The compound is a solid crystal with a white to slightly pale yellow color . The melting point is around 233°C .Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis, structural, and spectral investigations of pyrazole derivatives, highlighting their importance in developing biologically significant compounds. For instance, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, showcasing their potential in drug design due to their structural properties and biological relevance (Viveka et al., 2016).

Optical and Electronic Applications

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity, which suggests their potential as materials for optical limiting applications (Chandrakantha et al., 2013). This highlights the versatility of pyrazole derivatives in materials science, particularly in developing new optical materials.

Catalytic Applications

The synthesis of bulky pyrazole-based ligands for use in palladium-catalyzed cross-coupling reactions has been reported by Ocansey et al. (2018). These compounds demonstrate significant catalytic activity, indicating their utility in facilitating organic synthesis reactions, particularly in the Suzuki–Miyaura cross-coupling process (Ocansey et al., 2018).

Biological Applications

Although the request specifically excluded drug use, dosage, and side effects, it's worth noting that research into pyrazole derivatives often intersects with pharmacological applications due to their structural diversity and biological activity. For example, the design and synthesis of pyrazolopyrimidines for targeting specific mutants in cancer therapy have been explored, indicating the broader relevance of pyrazole compounds in medicinal chemistry (Radi et al., 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid could be in these fields.

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . These targets often include various enzymes and receptors, contributing to the broad spectrum of biological activities exhibited by pyrazoles .

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Pyrazoles and their derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility and stability of the compound can be influenced by factors such as temperature and solvent, which can impact its bioavailability .

Result of Action

Pyrazoles have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the temperature and the nature of the solvent . Additionally, the compound’s interaction with its targets and its resulting biological activities can be influenced by the physiological conditions of the environment, such as pH and the presence of other biomolecules .

properties

IUPAC Name |

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHISGPERJZRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1238384-46-7 | |

| Record name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)